REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH3:6][n:7]1[n:8][c:9](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:10][cH:11]1.[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH2:23]>>[CH3:6][n:7]1[n:8][c:9](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:10][c:11]1[CH:19]=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cnc(-c2ccccc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1nc(-c2ccccc2)nc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |